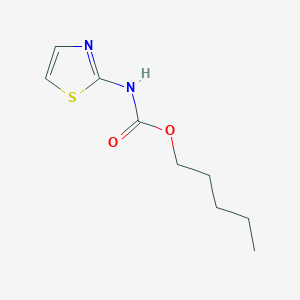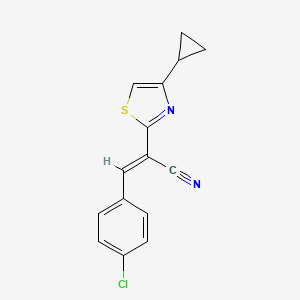
3-(4-chlorophenyl)-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile
Overview
Description
3-(4-chlorophenyl)-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile is a chemical compound that belongs to the family of acrylonitriles. It is a yellow solid that is used in various scientific research applications.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-chlorophenyl)-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile in lab experiments is its potential pharmacological properties. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions that could be explored related to 3-(4-chlorophenyl)-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile. These include:
1. Further studies to understand its mechanism of action and identify potential targets for its use in the treatment of various diseases.
2. Exploration of its potential use in combination with other drugs to enhance its therapeutic effects.
3. Investigation of its potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
4. Development of new synthesis methods to improve yields and purity of the product.
5. Exploration of its potential use in the development of new drug delivery systems.
In conclusion, 3-(4-chlorophenyl)-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile is a chemical compound with potential pharmacological properties. It has been widely studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. Further research is needed to fully understand its mechanism of action and identify potential targets for its use in the treatment of various diseases.
Scientific Research Applications
3-(4-chlorophenyl)-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile has been widely used in scientific research for its potential pharmacological properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-(4-cyclopropyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-13-5-1-10(2-6-13)7-12(8-17)15-18-14(9-19-15)11-3-4-11/h1-2,5-7,9,11H,3-4H2/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOGXYXOJGLTOK-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-2-(4-cyclopropyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B3840263.png)
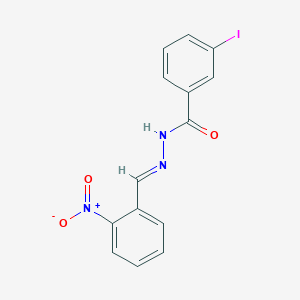
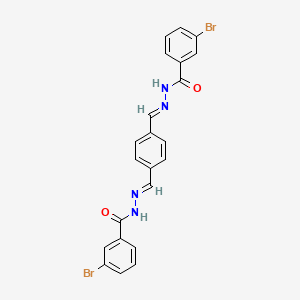
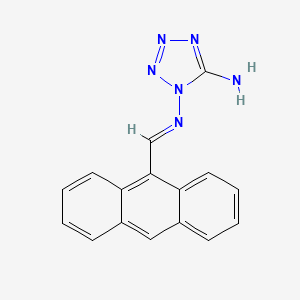
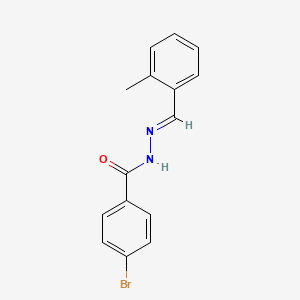

![2-(4-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3840283.png)
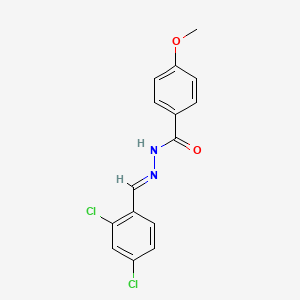
![2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B3840299.png)
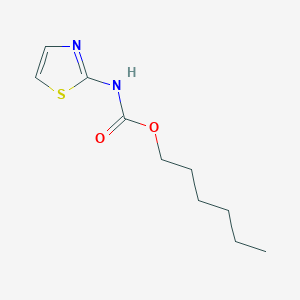
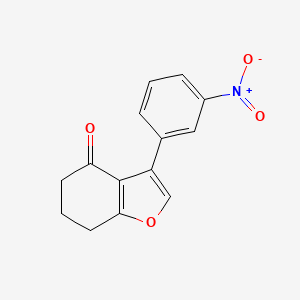
![benzaldehyde [4-(benzylideneamino)-4H-1,2,4-triazol-3-yl]hydrazone](/img/structure/B3840326.png)
